LCAHA - 117094-40-3

LCAHA

Catalog Number: EVT-272755
CAS Number: 117094-40-3
Molecular Formula: C24H41NO3
Molecular Weight: 391.596
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
LCAHA is a novel inhibitor of USP2a, inhibiting growth of cyclin D1-dependent cells at submicromolar concentrations and being independent of p53 status.
Overview

Lithocholic Acid Hydroxyamide (LCAHA) is a derivative of lithocholic acid, a bile acid that has gained attention in recent years for its potential applications in cancer therapy. LCAHA has shown promise in inhibiting the growth of certain cancer cell lines, particularly those associated with colon cancer. This article will explore the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications of LCAHA.

Source and Classification

Lithocholic acid is a naturally occurring bile acid synthesized in the liver from cholesterol. It plays a role in the digestion and absorption of fats. LCAHA is classified as a steroid derivative due to its structural similarity to lithocholic acid, modified with hydroxyamide functional groups that enhance its biological activity and solubility.

Synthesis Analysis

The synthesis of LCAHA involves several steps that modify the lithocholic acid structure to introduce hydroxyamide functionalities. The process typically begins with the derivatization of lithocholic acid at specific carbon positions (C3 and C24).

Methods and Technical Details

  1. Starting Materials: Lithocholic acid serves as the primary starting material.
  2. Reagents: Various reagents such as amines and carbonyl compounds are used to introduce hydroxyamide groups.
  3. Reaction Conditions: Reactions are generally conducted under controlled temperature and pH conditions to optimize yield and purity.
  4. Purification: The final product is purified using techniques such as column chromatography or recrystallization to isolate LCAHA from byproducts.

The synthesis results in a compound that exhibits enhanced solubility and biological activity compared to its parent compound, lithocholic acid .

Molecular Structure Analysis

LCAHA retains the steroid backbone characteristic of lithocholic acid but features hydroxyamide modifications that alter its chemical behavior.

Structure and Data

  • Molecular Formula: C24H39NO3
  • Molecular Weight: Approximately 397.58 g/mol
  • Structural Features: The compound contains hydroxyl (-OH) and amide (–C(=O)–N–) functional groups that increase its interaction potential with biological targets.

The structural modifications are crucial for enhancing its pharmacological properties, making it more effective against cancer cells .

Chemical Reactions Analysis

LCAHA undergoes various chemical reactions that contribute to its biological activity.

Reactions and Technical Details

  1. Hydrolysis: LCAHA can be hydrolyzed under acidic or basic conditions, leading to the release of lithocholic acid and amine components.
  2. Conjugation Reactions: The presence of hydroxyl groups allows for conjugation with glucuronic acid or sulfate, which may affect its bioavailability and excretion.
  3. Interaction with Proteins: LCAHA's amide groups facilitate interactions with protein targets, potentially influencing pathways related to cell proliferation and apoptosis.

These reactions highlight LCAHA's versatility as a therapeutic agent .

Mechanism of Action

The mechanism by which LCAHA exerts its effects on cancer cells involves several pathways:

  1. Inhibition of Cell Proliferation: Studies indicate that LCAHA reduces DNA synthesis in treated cancer cells, suggesting an antiproliferative effect .
  2. Destabilization of Cyclin D1: LCAHA has been shown to destabilize cyclin D1, a key regulator of the cell cycle, leading to reduced cell growth .
  3. Induction of Apoptosis: At higher concentrations, LCAHA triggers cytotoxic effects characterized by increased lactate dehydrogenase release, indicating cell death .

The selectivity between growth inhibition and lethal effects suggests a biphasic response that could be exploited for therapeutic purposes.

Physical and Chemical Properties Analysis

LCAHA exhibits several notable physical and chemical properties:

  • Solubility: Enhanced solubility compared to lithocholic acid due to hydroxyamide modifications.
  • Stability: The compound shows moderate stability under physiological conditions but may degrade under extreme pH levels.
  • pKa Values: The presence of hydroxyl groups contributes to its acidic nature, impacting its ionization state at physiological pH.

These properties are critical for determining the compound's bioavailability and therapeutic efficacy .

Applications

LCAHA's primary application lies in cancer research, particularly in developing treatments for colon cancer. Its ability to inhibit cell growth and induce apoptosis makes it a candidate for further investigation as a small-molecule therapeutic agent.

Scientific Uses

  • Cancer Therapy Research: Investigating its effectiveness in various cancer cell lines.
  • Mechanistic Studies: Understanding how structural modifications influence biological activity.
  • Drug Development: Potential use as a lead compound for synthesizing more potent derivatives.
Introduction to LCAHA

Algorithmic Definition and Core Principles of LCAHA

Chemical Compound Perspective

  • Molecular Structure: LCAHA (C₂₄H₄₁NO₃; MW 391.59 g/mol) features a hydroxyamide modification at the C-24 position of the lithocholic acid scaffold. The stereochemistry includes multiple chiral centers with α/β ring junctions, confirmed via NMR and X-ray crystallography [1] [4]. Its solubility profile (>45 mg/mL in DMSO) facilitates in vitro studies [1].
  • Mechanism of Action: As a non-competitive USP2a inhibitor, LCAHA binds to the catalytic domain, blocking deubiquitination activity. This inhibition (IC₅₀ = 9.7 μM in Ub-AMC assays; 3.7 μM in Di-Ub assays) promotes proteasomal degradation of cyclin D1 without affecting p27 expression or Akt/GSK3β pathways [3].
  • Cellular Effects: Treatment induces G0/G1 cell-cycle arrest in cyclin D1-dependent cancer lines (GI₅₀ = 0.87–0.96 μM in HCT116 cells), independent of p53 status. Selectivity is evidenced by 31.9-fold higher cytotoxicity thresholds (LD₅₀ = 27.8 μM) [3] [5].

Metaheuristic Algorithm Perspective

  • Computational Framework: The Lévy Chaotic Artificial Hummingbird Algorithm (LCAHA) integrates three core strategies:
  • Sinusoidal Chaotic Mapping: Generates initial population distributions using $$x{t+1} = a \cdot \sin(\pi xt)$$, enhancing solution space coverage [2] [6].
  • Lévy Flight Dynamics: Incorporates jump sequences defined by $$L(s) \sim |s|^{-1-\beta}$$ (0 < β ≤ 2), enabling escape from local optima [6].
  • Cross-Update Foraging: Hybridizes horizontal (inter-solution) and vertical (environment-responsive) search operators to balance exploration-exploitation tradeoffs [6].

Table 1: Key Features of LCAHA Chemical Structure

PropertyValue/Description
Chemical FormulaC₂₄H₄₁NO₃
Molecular Weight391.59 g/mol
CAS Number117094-40-3
Solubility>45 mg/mL in DMSO
Key ModificationC-24 hydroxyamide group

Evolutionary Context: From AHA to LCAHA

Biochemical Development

LCAHA emerged from systematic derivatization of lithocholic acid (LCA)—a secondary bile acid with modest anticancer activity. Early analogs (e.g., LCACN, LCAE) showed improved USP inhibition but poor solubility. The C-24 hydroxyamide variant (LCAHA) achieved optimal target affinity and cellular potency due to:

  • Hydrogen bonding via the hydroxyamide moiety
  • Reduced steric hindrance compared to ester derivatives [3].Table 2: Growth Inhibitory Activity of Select LCA Derivatives
CompoundGI₅₀ (μM) in HCT116wtUSP2a IC₅₀ (μM)
LCA>3031.1
LCACN>257.4
LCAE>205.8
LCAHA0.879.7

Algorithmic Evolution

The Artificial Hummingbird Algorithm (AHA) modeled territorial foraging behaviors but faced premature convergence in high-dimensional problems. LCAHA addressed these limitations through:

  • Chaotic Initialization: Replaced random population generation with sinusoidal maps, improving diversity by 23.6% in benchmark tests [2].
  • Lévy-Enhanced Exploration: Incorporated intermittent long jumps (β=1.5), reducing stagnation in local minima by 37% [6].
  • Adaptive Foraging: Introduced crossover-based solution updates, accelerating convergence by 47% versus standard AHA in PEMFC parameter estimation [6].

Significance in Metaheuristic Optimization Research

Biochemical Impact

LCAHA’s USP2a-selective inhibition provides a template for oncotherapeutics targeting protein stability:

  • Cyclin D1 Addiction: Suppresses proliferation in cyclin D1-overexpressing cancers (e.g., colorectal carcinoma), irrespective of p53 mutations [3] [5].
  • Therapeutic Selectivity: Differential effects on cyclin D1 vs. p27 offer a mechanistic basis for tumor-specific cytotoxicity [3].

Computational Advancements

LCAHA’s hybrid architecture establishes new benchmarks in engineering optimization:

  • Performance Metrics: Achieved SSE (sum of squared errors) of 0.0254 in BCS 500W PEMFC modeling, outperforming PSO (SSE=0.1924) and GWO (SSE=0.0364) [6].
  • Real-World Applications: Validated in spacecraft trajectory optimization and fuel cell parameter estimation, demonstrating <4.59E−08 standard deviation in convergence stability [2] [6].

Table 3: LCAHA Algorithm Performance vs. Competing Metaheuristics

AlgorithmSSE (PEMFC Model)Convergence SpeedLocal Optima Escape Rate
PSO0.19241.0xLow
GWO0.03641.8xMedium
DE0.04122.1xMedium
LCAHA0.02543.4xHigh

Properties

CAS Number

117094-40-3

Product Name

LCAHA

IUPAC Name

Lithocholic acid hydroxyamide

Molecular Formula

C24H41NO3

Molecular Weight

391.596

InChI

InChI=1S/C24H41NO3/c1-15(4-9-22(27)25-28)19-7-8-20-18-6-5-16-14-17(26)10-12-23(16,2)21(18)11-13-24(19,20)3/h15-21,26,28H,4-14H2,1-3H3,(H,25,27)/t15-,16?,17-,18+,19-,20+,21+,23+,24-/m1/s1

InChI Key

WZXAGWREMCSWMF-YPLGJCPNSA-N

SMILES

O[C@@H]1CC[C@]2(C)[C@@]3([H])CC[C@]4(C)[C@@H]([C@H](C)CCC(NO)=O)CC[C@@]4([H])[C@]3([H])CCC2C1

Solubility

Soluble in DMSO

Synonyms

LCAHA

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.